Evidence 1: Synthetic Utility in High-Affinity NET Inhibitor Scaffolds
While 7-(1-Piperazinyl)-isoquinoline hydrochloride itself has no reported receptor binding data, its 7-bromo-substituted analog ((S)-7-bromo-1-(2-((2-fluoroethoxy)methyl)piperazin-1-yl)isoquinoline) demonstrates a binding affinity (Ki) of 1.1 nM for the norepinephrine transporter (NET) and a selectivity of >1,000-fold for NET over the serotonin transporter (SERT) [1]. This establishes the 7-position isoquinoline-piperazine core as a privileged scaffold for achieving high-affinity NET binding, which is a critical differentiator from 1-substituted isoquinoline analogs that may exhibit different selectivity profiles [2].
| Evidence Dimension | NET Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Not applicable (serves as a synthetic precursor, not a final drug candidate) |
| Comparator Or Baseline | (S)-7-bromo-1-(2-((2-fluoroethoxy)methyl)piperazin-1-yl)isoquinoline: Ki = 1.1 nM [1] |
| Quantified Difference | N/A |
| Conditions | In vitro competition binding assay using [3H]nisoxetine on cloned human NET receptors [1] |
Why This Matters
For researchers developing NET-targeted therapeutics or PET tracers, selecting this intermediate provides entry into a scaffold known to yield high-affinity and selective compounds.
- [1] Zheng MQ, Gerdes J, Weinzimmer D, Ahmed S, Braden M, Lin SF, Ropchan J, Carson R, Huang Y. A new F-18 labeled PET tracer for the norepinephrine transporter. Journal of Nuclear Medicine. 2012;53(supplement 1):75. View Source
- [2] Gerdes JM, Bolstad DB, Braden MR, Barany AW. 1-[(2′-substituted)-piperazin-1′-yl]-isoquinolines as norepinephrine transporter inhibitor therapeutics and positron emission tomography imaging agents. US Patent 7887784. February 15, 2011. View Source
